molecular formula C5H11O4P B104374 Dimethyl (2-oxopropyl)phosphonate CAS No. 4202-14-6

Dimethyl (2-oxopropyl)phosphonate

Cat. No. B104374
CAS RN: 4202-14-6
M. Wt: 166.11 g/mol
InChI Key: UOWIYNWMROWVDG-UHFFFAOYSA-N
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Description

Dimethyl (2-oxopropyl)phosphonate, also known as Dimethyl acetonylphosphonate, is a reagent used together with tosyl azide in a one-pot alkynylation of aldehydes . It is a key intermediate in prostaglandin synthesis .


Synthesis Analysis

The synthesis of Dimethyl (2-oxopropyl)phosphonate involves several steps. One approach is the acylation of methylphosphonates, which includes metalation of dialkyl methylphosphonates and the reaction of this intermediate with acetyl chloride or its synthetic equivalent . Another approach is based on the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites .


Molecular Structure Analysis

The molecular formula of Dimethyl (2-oxopropyl)phosphonate is C5H11O4P, and its molecular weight is 166.11 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Dimethyl (2-oxopropyl)phosphonate is a clear liquid with a boiling point of 124°C and a flash point of 93°C . Its specific gravity is 1.21 at 20°C . The refractive index n20/D is 1.439 .

Safety And Hazards

Dimethyl (2-oxopropyl)phosphonate is a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this chemical .

properties

IUPAC Name

1-dimethoxyphosphorylpropan-2-one
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InChI

InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UOWIYNWMROWVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11O4P
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DSSTOX Substance ID

DTXSID90194846
Record name Dimethyl (2-oxopropyl)phosphonate
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Molecular Weight

166.11 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl (2-oxopropyl)phosphonate
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Vapor Pressure

0.07 [mmHg]
Record name Dimethyl (2-oxopropyl)phosphonate
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Product Name

Dimethyl (2-oxopropyl)phosphonate

CAS RN

4202-14-6
Record name Dimethyl P-(2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Synthesis routes and methods

Procedure details

A 2-liter eggplant type flask was charged with 179.2 g (1.081 mol) of potassium iodide, 300 ml of acetone and 250 ml of acetonitrile, to which 100 g (1.081 mol) of chloroacetone were added, thereby forming a white suspension. Further, 134 g (1,081 tool) of trimethylphosphite were added to stir the resulting mixture for 6 hours at 20° C. and for 4 hours at 50° C. After the thus-obtained solution was filtered through Celite, the solvent was distilled off to obtain a product in the form of a brown oil. This oily product was subjected to fractional distillation under reduced pressure (at 81-85° C. and 0.02 mmHg) to obtain 127.5 g (yield: 71%) of dimethyl 2-oxopropylphosphonate. The result of analysis of this compound by 1H-NMP is described below.
Quantity
179.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Dimethyl (2-oxopropyl)phosphonate in organic synthesis?

A1: Dimethyl (2-oxopropyl)phosphonate serves as a crucial precursor in synthesizing Dimethyl (diazomethyl)phosphonate [, ]. This reagent facilitates the homologation of aldehydes, effectively converting them into alkynes [, ]. This reaction is particularly valuable due to its adaptability to various solvents and reaction conditions, including nonprotic solvents with mild bases [].

Q2: Can you elaborate on the synthetic advantages of using Dimethyl (2-oxopropyl)phosphonate for alkyne synthesis?

A2: Previous methods for synthesizing Dimethyl (diazomethyl)phosphonate, the key reagent derived from Dimethyl (2-oxopropyl)phosphonate, were complex and multi-step []. The research highlights a simplified, one-pot synthesis of Dimethyl (diazomethyl)phosphonate directly from Dimethyl (2-oxopropyl)phosphonate []. This optimized process involves azide transfer, diazotransfer, and methanolysis, culminating in a straightforward extraction of the desired reagent []. Furthermore, the aldehyde intended for conversion to alkyne can be introduced directly into the reaction mixture, streamlining the homologation into a single-step process [].

Q3: Aside from alkyne synthesis, what other applications have been explored for Dimethyl (2-oxopropyl)phosphonate derivatives?

A3: Research has investigated the use of Dimethyl (2-oxopropyl)phosphonate derivatives, specifically β-keto phosphonates, in reactions with Furukawa-modified Simmons-Smith zinc carbenoids []. This interaction allows for the chain extension of these phosphonate derivatives []. The studies delved into the mechanism of this chain extension reaction using nuclear magnetic resonance to identify key reaction intermediates []. This approach has shown promise in synthesizing complex molecules, including polycyclopropanes, showcasing the versatility of Dimethyl (2-oxopropyl)phosphonate derivatives in organic synthesis [].

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